molecular formula C15H11N3O2 B11856209 2-Oxo-5-(quinolin-2-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 115854-14-3

2-Oxo-5-(quinolin-2-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11856209
CAS No.: 115854-14-3
M. Wt: 265.27 g/mol
InChI Key: BHDUOMOJHGXINU-UHFFFAOYSA-N
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Description

2-Oxo-5-(quinolin-2-yl)-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that features a quinoline moiety fused to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-5-(quinolin-2-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of quinoline-2-carbaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent amide formation . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-5-(quinolin-2-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Oxo-5-(quinolin-2-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of 2-Oxo-5-(quinolin-2-yl)-1,2-dihydropyridine-3-carboxamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxamide
  • 2-Oxo-5-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide
  • 2-Oxo-5-(benzothiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

Uniqueness

2-Oxo-5-(quinolin-2-yl)-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the quinoline moiety, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

CAS No.

115854-14-3

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

2-oxo-5-quinolin-2-yl-1H-pyridine-3-carboxamide

InChI

InChI=1S/C15H11N3O2/c16-14(19)11-7-10(8-17-15(11)20)13-6-5-9-3-1-2-4-12(9)18-13/h1-8H,(H2,16,19)(H,17,20)

InChI Key

BHDUOMOJHGXINU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CNC(=O)C(=C3)C(=O)N

Origin of Product

United States

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